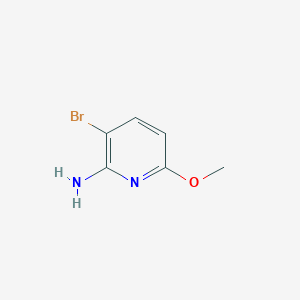

3-Bromo-6-methoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCBCUJWVNJPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634064 | |

| Record name | 3-Bromo-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511541-63-2 | |

| Record name | 3-Bromo-6-methoxy-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511541-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-6-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-6-methoxypyridin-2-amine, a key building block in the development of novel pharmaceutical agents. This document details a probable synthetic route, outlines experimental protocols for its synthesis and characterization, and presents its physicochemical and spectroscopic data in a structured format.

Introduction

This compound (CAS No. 511541-63-2) is a substituted aminopyridine derivative. Its structural features, including the bromine atom, the methoxy group, and the amino group on the pyridine ring, make it a versatile precursor for the synthesis of a wide range of more complex molecules with potential biological activity. The strategic placement of these functional groups allows for various chemical transformations, such as cross-coupling reactions and further substitutions, enabling the construction of diverse chemical libraries for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that some of this data is predicted, as detailed experimental values are not widely published.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| CAS Number | 511541-63-2 | [1] |

| Appearance | Not available | |

| Melting Point | 78-79 °C (sublimation) | [2] |

| Boiling Point (Predicted) | 277.6 ± 35.0 °C | [2] |

| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [2] |

| XlogP (Predicted) | 1.5 | [3] |

Synthesis

Proposed Synthesis Workflow

References

Spectroscopic Analysis of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structured overview of the spectroscopic characterization of 3-Bromo-6-methoxypyridin-2-amine (CAS No. 511541-63-2). Due to the limited availability of public experimental data, this document serves as a template, outlining the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and the detailed experimental protocols for their acquisition. This guide is intended to assist researchers in the identification and characterization of this compound. Predicted mass spectrometry data is included for reference.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its chemical structure, assessing its purity, and understanding its chemical properties. This guide details the standard spectroscopic techniques used for this purpose.

Chemical Structure:

Compound Information:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 511541-63-2 |

| Molecular Formula | C6H7BrN2O |

| Molecular Weight | 203.04 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available |

2.1.2. ¹³C NMR (Carbon-13 NMR)

¹³C NMR spectroscopy is used to determine the number of different carbons in a molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | N-H stretch (amine) | |

| Data not available | C-H stretch (aromatic) | |

| Data not available | C=C stretch (aromatic) | |

| Data not available | C-N stretch | |

| Data not available | C-O stretch (ether) | |

| Data not available | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following table presents predicted data from PubChem.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.98146 |

| [M+Na]⁺ | 224.96340 |

| [M-H]⁻ | 200.96690 |

| [M+NH₄]⁺ | 220.00800 |

| [M+K]⁺ | 240.93734 |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

physical and chemical properties of 3-Bromo-6-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-6-methoxypyridin-2-amine (CAS Number: 511541-63-2). Due to its specific isomeric structure, it is a valuable building block in medicinal chemistry and organic synthesis. This document summarizes its key characteristics, provides guidance on handling and safety, and outlines a general synthetic approach.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its application in research and development. The data presented below has been compiled from various chemical suppliers and databases. It is important to note that some of the listed properties are predicted values and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [1][2] |

| Molecular Weight | 203.04 g/mol | [1][3] |

| CAS Number | 511541-63-2 | [1][2][4] |

| Appearance | Not explicitly available; likely a solid at room temperature. | [5] |

| Melting Point | Not available | |

| Boiling Point | 259.1 ± 35.0 °C (Predicted) | |

| Density | 1.622 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 1.91 ± 0.50 (Predicted) | |

| Solubility | Expected to be soluble in organic solvents.[5] | |

| InChI Key | AZCBCUJWVNJPRN-UHFFFAOYSA-N | [1] |

| SMILES | NC1=NC(OC)=CC=C1Br | [1] |

Chemical Reactivity and Applications

This compound is a substituted pyridine derivative, and its reactivity is dictated by the interplay of the amino, bromo, and methoxy functional groups. The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The bromo substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution and cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds.[7][8]

Given its structure, this compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Its potential applications lie in its use as a starting material for the creation of compound libraries for high-throughput screening in drug discovery programs.[9]

Experimental Protocols

General Synthetic Approach

A plausible synthetic route to this compound could involve the bromination of 6-methoxypyridin-2-amine. The regioselectivity of the bromination would be a key challenge to control. A general procedure for the synthesis of a related isomer, 2-amino-5-bromo-6-methoxypyridine, involves the reaction of 5,6-dibromopyridin-2-amine with sodium methoxide in methanol at elevated temperatures.[10] A similar nucleophilic substitution of a di-brominated aminopyridine could potentially be adapted.

General Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for obtaining a ¹H NMR spectrum would involve dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum would be recorded on a 300 or 400 MHz spectrometer. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amine protons.

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used. Characteristic absorption bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The resulting spectrum would show the molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight.[11]

Safety and Handling

This compound should be handled with care in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/ eye protection/ face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizations

Logical Workflow: Synthesis and Functionalization

The following diagram illustrates a logical workflow for the potential synthesis and subsequent functionalization of this compound, highlighting its role as a versatile chemical intermediate.

Caption: Synthetic workflow of this compound.

References

- 1. This compound | CAS:511541-63-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. 2-氨基-3-溴-6-甲氧基吡啶 - CAS:511541-63-2 - 南京哈柏医药科技有限公司 [en.habotech.com]

- 3. 3-AMINO-6-BROMO-2-METHOXYPYRIDINE | 89466-18-2 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. CAS 135795-46-9: 3-AMINO-2-BROMO-6-METHOXYPYRIDINE [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 9. mdpi.com [mdpi.com]

- 10. 5-BROMO-6-METHOXYPYRIDIN-2-AMINE | 1211533-83-3 [m.chemicalbook.com]

- 11. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

Navigating the Isomeric Landscape of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals working with isomers of 3-Bromo-6-methoxypyridin-2-amine. This class of compounds holds significant interest as versatile intermediates in the synthesis of biologically active molecules. This document provides a comprehensive overview of their chemical identification, synthesis, and potential applications in signaling pathways relevant to drug discovery.

Isomer Identification and CAS Numbers

The precise identification of isomers is critical for reproducible research and development. The following table summarizes the known isomers of bromo-6-methoxypyridin-2-amine and their corresponding Chemical Abstracts Service (CAS) numbers for unambiguous identification.

| Isomer Name | CAS Number |

| This compound | 511541-63-2[1] |

| 4-Bromo-6-methoxypyridin-2-amine | 1211526-95-2[2][3][4][5][6] |

| 5-Bromo-6-methoxypyridin-2-amine | 1211533-83-3[4][7] |

| 6-Bromo-3-methoxypyridin-2-amine | 916737-77-4[4][8] |

| 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2[9][10] |

| 5-Bromo-2-methoxypyridin-3-amine | 884495-39-0[11] |

| 3-Bromo-2-methoxypyridin-4-amine | 215364-86-6 |

| 5-Bromo-4-methoxypyridin-2-amine | 1232431-11-6[12] |

Experimental Protocols: Synthesis of 5-Bromo-6-methoxypyridin-2-amine

Detailed and reproducible experimental protocols are essential for the successful synthesis of these isomers. Below are two distinct methods for the preparation of 5-Bromo-6-methoxypyridin-2-amine.

Method 1: Bromination of 6-methoxypyridin-2-amine

This protocol describes the direct bromination of 6-methoxypyridin-2-amine using N-bromosuccinimide (NBS).

-

Materials:

-

6-methoxypyridin-2-amine

-

N-bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL), add N-bromosuccinimide (7.17 g, 40.3 mmol).

-

Stir the reaction mixture at room temperature for 90 minutes.

-

Add an additional portion of N-bromosuccinimide (7.17 g, 40.3 mmol) in acetonitrile (35 mL).

-

Continue stirring at room temperature for another 90 minutes.

-

Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x 250 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (eluting with 10-15% EtOAc in hexane) to yield 5-bromo-6-methoxypyridin-2-amine as an off-white solid (12.1 g, 74% yield).[7]

-

Method 2: Nucleophilic Aromatic Substitution

This method involves the reaction of 5,6-dibromopyridin-2-amine with sodium methoxide.

-

Materials:

-

Sodium metal

-

Dry methanol

-

5,6-dibromopyridin-2-amine

-

Water

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Add sodium metal (1.8 g, 78.2 mmol) in small portions to dry methanol (70 mL) at -20 °C.

-

Stir the resulting solution at 0 °C for 4 hours.

-

Transfer the reaction mixture to a sealed tube and add 5,6-dibromopyridin-2-amine (10 g, 39.8 mmol).

-

Heat the sealed tube at 120 °C for 24 hours.

-

After cooling, remove the solvent under reduced pressure and dilute the residue with water.

-

Neutralize the aqueous phase with 2 M HCl and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic phases, dry with magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (gradient elution with 5% to 15% acetone in hexane) to afford 2-amino-5-bromo-6-methoxypyridine (6.6 g, 82% yield).[2]

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5-Bromo-6-methoxypyridin-2-amine via the bromination of 6-methoxypyridin-2-amine.

Relevance in Signaling Pathways

Bromo-methoxypyridine derivatives are valuable scaffolds in the development of kinase inhibitors. Notably, derivatives of 5-bromo-2-methoxypyridin-3-amine have been utilized in the synthesis of novel PI3K/mTOR dual inhibitors.[3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy. The development of inhibitors for kinases within this pathway, such as PI3K and mTOR, is a major focus of drug discovery efforts.

The synthesis of potent and selective inhibitors that target key nodes in this pathway, such as PI3K and mTOR, is an active area of research. The bromo-methoxypyridin-amine scaffold provides a versatile starting point for the design of such inhibitors.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. 5-BROMO-6-METHOXYPYRIDIN-2-AMINE | 1211533-83-3 [m.chemicalbook.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromo-6-methoxypyridin-2-amine | 1211526-95-2 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Versatile Reactivity of 3-Bromo-6-methoxypyridin-2-amine with Organometallic Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methoxypyridin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with a nucleophilic amino group, an electron-donating methoxy group, and a synthetically versatile bromine atom, offers multiple avenues for structural elaboration. The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. This technical guide provides an in-depth overview of the reactivity of this compound with common organometallic reagents, focusing on key reaction classes such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This document summarizes quantitative data, provides detailed experimental protocols for cited reactions, and includes visualizations of reaction workflows and catalytic cycles to serve as a comprehensive resource for researchers.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary mode of reactivity for this compound with organometallic reagents is through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridine ring, enhanced by the amino and methoxy substituents, facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, reacting an organohalide with an organoboron species. This compound readily participates in this reaction, allowing for the introduction of a diverse range of aryl and heteroaryl substituents at the 3-position.

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids and their derivatives.

| Organoboron Reagent | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 °C, 16 h | 82% | US Patent 2014/0249130 A1 |

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 °C, 12 h | 91% | WO 2012/069948 A1 |

| Pyrimidine-5-boronic acid | Pd(dppf)Cl₂•CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C, 2 h | 75% | WO 2016/061110 A1 |

This protocol is adapted from patent literature (US 2014/0249130 A1).

Materials:

-

This compound (1.0 equiv)

-

(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask, add this compound, (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid, and potassium carbonate.

-

Add the catalyst, Pd(dppf)Cl₂.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

-

Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynylpyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

While specific data for this compound is limited, extensive studies on the closely related 2-amino-3-bromopyridines provide a strong predictive basis for reaction conditions and expected yields.[1]

| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Conditions | Yield (%) | Reference |

| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C, 3 h | 96% | (Adapted from Zhu, Q. et al., 2017)[1] |

| 1-Ethynyl-4-methylbenzene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C, 3 h | 94% | (Adapted from Zhu, Q. et al., 2017)[1] |

| 1-Ethynyl-4-propylbenzene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C, 3 h | 92% | (Adapted from Zhu, Q. et al., 2017)[1] |

| Ethynylthiophene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 °C, 3 h | 89% | (Adapted from Zhu, Q. et al., 2017)[1] |

This generalized protocol is based on the highly efficient conditions reported for 2-amino-3-bromopyridines.[1]

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (0.025 equiv)

-

Triphenylphosphine (PPh₃) (0.05 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

-

Seal the flask, evacuate, and backfill with an inert gas.

-

Under the inert atmosphere, add anhydrous DMF and triethylamine. Stir for 10-15 minutes.

-

Add this compound and the terminal alkyne to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography to obtain the pure product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide with an amine.[2][3] While the primary amino group on this compound could potentially complicate this reaction through self-coupling or catalyst inhibition, this substrate can, in principle, be coupled with various primary and secondary amines under carefully controlled conditions. The reaction typically requires a palladium catalyst, a bulky phosphine ligand, and a strong base.

Based on protocols for similar bromopyridine substrates, a typical Buchwald-Hartwig amination would involve the following:

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

-

Ligand: A sterically hindered biarylphosphine ligand such as XPhos, RuPhos, or BINAP.[4]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane.

-

Conditions: Elevated temperatures (80-110 °C) under an inert atmosphere.

Due to the presence of the free amino group at the C2 position, protection of this group may be necessary to prevent side reactions and achieve high yields, particularly when coupling with other primary amines.

Other Organometallic Reactions

Stille and Negishi Couplings

-

Stille Coupling: This reaction involves the coupling of the bromo-substrate with an organostannane reagent (R-SnBu₃). It offers a wide substrate scope and functional group tolerance.[5] For this compound, a Stille coupling would likely proceed under standard conditions, using a catalyst like Pd(PPh₃)₄ in a solvent such as toluene or DMF.

-

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. These reagents are typically more reactive than their boronic acid or stannane counterparts, often allowing for milder reaction conditions. The reaction would likely be successful with this compound, though care must be taken due to the basicity of the organozinc reagent and the acidic N-H proton of the amine.

Reactions with Grignard and Organolithium Reagents

Direct reaction of this compound with highly reactive organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is complex.

-

Acid-Base Reactivity: The primary amino group has an acidic proton that will be readily deprotonated by these strong bases. This will consume at least one equivalent of the organometallic reagent.

-

Halogen-Metal Exchange: At low temperatures, it is possible that a lithium-halogen exchange could occur between an organolithium reagent (like n-BuLi or t-BuLi) and the C3-Br bond, forming a lithiated pyridinyl species. This intermediate could then be trapped with various electrophiles.

-

Nucleophilic Addition: Grignard and organolithium reagents can potentially add to the pyridine ring, though this is less likely given the electron-rich nature of the substrate.[6][7][8]

For synthetic utility, protection of the amino group is highly recommended before attempting reactions with these highly basic and nucleophilic reagents to avoid undesired side reactions and reagent consumption.

Conclusion

This compound is a versatile and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings, in particular, are well-established methods for functionalizing the 3-position, providing efficient access to a wide array of 3-aryl and 3-alkynyl-2-aminopyridine derivatives. While the Buchwald-Hartwig amination and other cross-coupling reactions like Stille and Negishi are also viable, the presence of the free amino group may require careful optimization of reaction conditions or the use of a protecting group strategy to achieve optimal results. The reactivity with strong organometallic bases like Grignard and organolithium reagents is dominated by the acidic N-H proton, necessitating protection for productive C-C bond formation via halogen-metal exchange. This guide provides a foundational understanding and practical protocols for researchers aiming to leverage this valuable building block in their synthetic endeavors.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-6-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its versatile reactivity and potential as a scaffold for novel therapeutic agents. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization in synthesis and for predicting its interactions in biological systems. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by theoretical principles and outlining experimental protocols for their determination.

Introduction

Substituted pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their reactivity is dictated by the electronic nature of the substituents on the pyridine ring. In the case of this compound, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing bromo group and pyridine nitrogen creates a unique electronic landscape, defining its nucleophilic and electrophilic centers. This guide will delve into the theoretical basis for predicting these sites and provide practical experimental frameworks for their validation.

Theoretical Analysis of Reactive Sites

The reactivity of this compound can be predicted by considering the resonance and inductive effects of its substituents.

Nucleophilic Sites:

-

Exocyclic Amino Group (N at C2): The lone pair of electrons on the nitrogen of the amino group is the primary nucleophilic center. The electron-donating nature of this group increases the electron density, making it susceptible to attack by electrophiles.

-

Pyridine Ring Nitrogen (N1): The nitrogen atom within the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is generally lower than the exocyclic amino group due to the aromaticity of the ring.

-

Carbon Atoms of the Pyridine Ring (C4 and C5): The electron-donating effects of the amino and methoxy groups increase the electron density at the C4 and C5 positions, making them potential sites for electrophilic aromatic substitution, although pyridines are generally less reactive towards electrophiles than benzene.

Electrophilic Sites:

-

Carbon Atom Bearing the Bromo Group (C3): The carbon atom attached to the bromine is an electrophilic center. The electronegativity of the bromine atom creates a dipole, making this carbon susceptible to nucleophilic attack, potentially leading to substitution reactions.

-

Carbon Atom Bearing the Methoxy Group (C6): Similar to the C3 position, the carbon at C6 is also an electrophilic site due to the electronegativity of the oxygen atom in the methoxy group.

Computational Chemistry Insights

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively High | Indicates a greater tendency to donate electrons (nucleophilicity). The HOMO is likely localized on the amino group and the pyridine ring. |

| LUMO Energy | Relatively Low | Indicates a greater tendency to accept electrons (electrophilicity). The LUMO is likely localized on the carbon atoms attached to the bromine and the pyridine nitrogen. |

| Mulliken Atomic Charges | Negative charge on the amino nitrogen and pyridine nitrogen. Positive charge on C3 and C6. | Quantifies the electron density distribution, confirming the nucleophilic and electrophilic sites. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the amino and pyridine nitrogens. Positive potential (blue) around the C-Br and C-OMe bonds. | Visually represents the regions of high and low electron density, respectively. |

Note: The values in this table are qualitative predictions based on the analysis of similar substituted pyridines from computational studies. Specific values would require dedicated DFT calculations for this compound.

Visualization of Reactive Sites and Experimental Workflow

The predicted electrophilic and nucleophilic sites can be visualized to provide a clear conceptual understanding. Furthermore, a logical workflow for the experimental determination of these sites is crucial for practical applications.

Caption: Predicted nucleophilic and electrophilic sites of this compound.

Caption: Logical workflow for the experimental determination of reactive sites.

Experimental Protocols

The following are detailed methodologies for key experiments to probe the electrophilic and nucleophilic sites of this compound.

Protocol for NMR Titration to Identify Nucleophilic Sites

Objective: To identify the primary nucleophilic site by monitoring chemical shift changes upon addition of a Lewis acid.

Materials:

-

This compound

-

A suitable Lewis acid (e.g., trifluoroacetic acid, boron trifluoride etherate)

-

Anhydrous NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

Microsyringe

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the chosen anhydrous NMR solvent.

-

Prepare a stock solution of the Lewis acid of known concentration (e.g., 1.0 M) in the same NMR solvent.

-

Acquire a ¹H and ¹³C NMR spectrum of the pure this compound solution.

-

Using a microsyringe, add incremental amounts of the Lewis acid solution to the NMR tube containing the substrate solution (e.g., 0.1, 0.2, 0.5, 1.0 equivalents).

-

Acquire ¹H and ¹³C NMR spectra after each addition.

-

Monitor the changes in the chemical shifts of the protons and carbons of the pyridine ring and the amino group.

-

The atom experiencing the largest downfield shift upon addition of the Lewis acid is the most likely site of interaction and thus the most nucleophilic center.

Protocol for Competition Reactions to Determine Relative Reactivity

Objective: To determine the relative reactivity of the nucleophilic and electrophilic sites by reacting the substrate with a mixture of known reagents.

Materials:

-

This compound

-

A mixture of two different electrophiles with known reactivity (for probing nucleophilic sites).

-

A mixture of two different nucleophiles with known reactivity (for probing electrophilic sites).

-

An appropriate solvent.

-

Standard laboratory glassware for organic synthesis.

-

Analytical instruments for product analysis (e.g., GC-MS, LC-MS, NMR).

Procedure:

-

Probing Nucleophilic Sites:

-

Dissolve this compound in a suitable solvent.

-

Add an equimolar mixture of two different electrophiles (e.g., methyl iodide and benzyl bromide).

-

Stir the reaction at a controlled temperature and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, quench the reaction and work up the product mixture.

-

Analyze the product ratio using GC-MS or ¹H NMR. The major product will indicate which electrophile reacted preferentially, providing insight into the nucleophilicity of the substrate.

-

-

Probing Electrophilic Sites:

-

Dissolve this compound in a suitable solvent.

-

Add an equimolar mixture of two different nucleophiles (e.g., sodium methoxide and sodium thiophenoxide).

-

Stir the reaction, potentially with heating, and monitor its progress.

-

Upon completion, isolate and analyze the products to determine which nucleophile reacted and at which position (e.g., substitution of the bromo or methoxy group).

-

Conclusion

This compound presents a fascinating case of a multi-functionalized heterocyclic compound with distinct electrophilic and nucleophilic centers. A thorough understanding of its electronic properties, guided by computational predictions and confirmed through rigorous experimental validation, is essential for its strategic application in the synthesis of complex molecules. The protocols and theoretical framework presented in this guide offer a robust starting point for researchers aiming to harness the full synthetic potential of this valuable building block.

Stability and Storage of 3-Bromo-6-methoxypyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the chemical compound 3-Bromo-6-methoxypyridin-2-amine. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and development, particularly in the context of drug discovery where it serves as a valuable building block. This document outlines standard procedures for stability testing and provides a framework for handling and storing this compound to maintain its quality and purity.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on information from safety data sheets and chemical supplier guidelines. Adherence to these conditions will help minimize degradation and ensure the compound's stability over time.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place.[1][2] Recommended temperature is typically 2-8°C for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the risk of oxidative degradation from atmospheric oxygen. |

| Light | Keep in a tightly closed container, protected from light.[3] | Exposure to light, particularly UV radiation, can induce photolytic degradation. |

| Moisture | Store in a dry environment and keep the container tightly sealed. | The compound may be sensitive to hydrolysis. A tightly sealed container prevents moisture ingress. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[3] | These substances can react with the amine and methoxy functional groups, leading to degradation. |

Stability Profile and Potential Degradation Pathways

This compound, like many substituted pyridines, is susceptible to degradation under certain environmental stresses. Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the compound.

Potential Degradation Pathways:

-

Hydrolysis: The methoxy group on the pyridine ring may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine derivative. The C-Br bond could also potentially undergo hydrolysis under forcing conditions.

-

Oxidation: The electron-rich aminopyridine ring is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Brominated aromatic compounds are known to be sensitive to light. Photodegradation can occur through the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can initiate further degradation.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The thermal decomposition of pyridine derivatives can be complex, potentially involving ring opening and the formation of various volatile and non-volatile byproducts.

Below is a diagram illustrating the logical relationship of potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods. The following are detailed methodologies for key experiments based on ICH guidelines.

1. General Preparation of Sample Solutions:

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for the subsequent stress studies.

2. Hydrolytic Stability:

-

Acidic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 1N hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

-

Neutralize the aliquot with an equivalent amount of 1N sodium hydroxide.

-

Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 1N sodium hydroxide.

-

Follow the same incubation, sampling, and analysis procedure as described for acidic hydrolysis, neutralizing the aliquots with 1N hydrochloric acid.

-

-

Neutral Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of purified water.

-

Follow the same incubation, sampling, and analysis procedure as described for acidic hydrolysis. No neutralization is required.

-

3. Oxidative Degradation:

-

To a suitable volume of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%).

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

At specified time points, withdraw an aliquot and dilute it to a suitable concentration with the mobile phase for analysis.

4. Photostability:

-

Expose a solid sample of the compound and a solution of the compound in a suitable solvent to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample, protected from light by wrapping in aluminum foil, should be stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples.

5. Thermal Degradation:

-

Place a solid sample of the compound in a controlled temperature oven at a temperature significantly higher than the recommended storage temperature (e.g., 70°C).

-

Expose the sample for a defined period (e.g., 7 days).

-

At specified time points, withdraw samples and prepare solutions for analysis.

Analytical Method:

A validated stability-indicating HPLC method with a UV detector or a mass spectrometer should be used to analyze the samples from all stress conditions. The method should be able to separate the parent compound from all significant degradation products.

Below is a diagram illustrating the experimental workflow for stability testing.

Caption: Experimental workflow for forced degradation studies.

Representative Signaling Pathway

While the specific biological targets of this compound are not extensively documented in publicly available literature, aminopyridine scaffolds are common in kinase inhibitors. The following diagram illustrates a representative signaling pathway where a substituted aminopyridine could act as a kinase inhibitor, a plausible role given its structural features. This is a hypothetical representation to illustrate a potential mechanism of action.

Caption: Hypothetical signaling pathway for a kinase inhibitor.

References

The Versatile Role of 3-Bromo-6-methoxypyridin-2-amine in the Synthesis of Novel Heterocyclic Scaffolds

For Immediate Release

Shanghai, China – December 28, 2025 – 3-Bromo-6-methoxypyridin-2-amine has emerged as a pivotal building block for the construction of a diverse array of nitrogen-containing heterocyclic compounds. This versatile trifunctional pyridine derivative, featuring strategically positioned amino, bromo, and methoxy groups, offers a powerful platform for the synthesis of complex molecules with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its application in heterocyclic synthesis, focusing on key reactions, experimental protocols, and the generation of valuable fused-ring systems.

The unique arrangement of functional groups on the pyridine ring of this compound allows for a range of chemical transformations. The 2-amino group and the 3-bromo substituent create an "amidine-like" structure that can influence its reactivity in cross-coupling reactions. The electron-donating 6-methoxy group further modulates the electronic properties of the pyridine core. This distinct substitution pattern makes it a valuable precursor for the synthesis of various heterocyclic systems, including pyrido[2,3-b]pyrazines and other fused pyridines.

Key Synthetic Applications

The primary utility of this compound in heterocyclic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions and cyclocondensation processes. These reactions enable the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex heterocyclic frameworks.

One of the most powerful applications of this building block is in the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position of the pyridine ring, leading to the synthesis of N³-substituted 2,3-diaminopyridine derivatives. These products are valuable intermediates for the synthesis of biologically active fused heterocycles.

Another key transformation is the Suzuki-Miyaura coupling , which facilitates the formation of carbon-carbon bonds. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of the closely related 3-bromo-2-aminopyridine suggests its high potential as a substrate in such reactions. This would allow for the introduction of various aryl and heteroaryl groups at the 3-position, significantly expanding the molecular diversity of the resulting products.

Furthermore, the vicinal amino and bromo functionalities can be exploited in cyclocondensation reactions to construct fused heterocyclic rings. For instance, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyrazines, a class of compounds with known biological activities.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for key transformations, derived from methodologies applied to structurally similar substrates.

Table 1: Palladium-Catalyzed Amination of 3-Halo-2-aminopyridines

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 95 |

| 2 | Piperidine | RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 91 |

| 3 | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 78 |

| 4 | Benzylamine | BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 75 |

General Procedure for Palladium-Catalyzed Amination: [1] To a solution of the 3-halo-2-aminopyridine (1.0 equiv) and the corresponding amine (1.2 equiv) in anhydrous THF are added the palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2 mol %) and a solution of LiHMDS (1.0 M in THF, 2.5 equiv). The reaction mixture is stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Signaling Pathways and Logical Relationships

The heterocyclic scaffolds synthesized from this compound are often designed to interact with specific biological targets, such as protein kinases. The general workflow for the application of this building block in drug discovery involves several key stages, from initial reaction to the evaluation of biological activity.

Caption: Synthetic workflow from building block to biological evaluation.

The synthesis of diverse heterocyclic libraries through reactions like cross-coupling and cyclization is the first step. These libraries are then subjected to biological screening to identify lead compounds that can modulate specific signaling pathways relevant to disease.

Future Outlook

This compound is a building block with significant untapped potential. Further exploration of its reactivity in a wider range of synthetic transformations is warranted. The development of novel cyclization strategies and its utilization in multicomponent reactions could lead to the discovery of new and complex heterocyclic systems with unique biological properties. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile synthetic intermediates like this compound is set to increase, making it a key resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

The Pharmacological Potential of 3-Bromo-6-methoxypyridin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-bromo-6-methoxypyridin-2-amine, presents a versatile platform for the development of novel therapeutic agents. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group, allows for diverse chemical modifications to explore a wide range of biological activities. This technical guide provides an in-depth overview of the potential biological activities of derivatives based on this core structure, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound have emerged as promising candidates in several key therapeutic areas, primarily driven by their ability to interact with crucial biological targets. The principal activities identified in the literature include kinase inhibition, anticancer properties, and antimicrobial effects.

Kinase Inhibition: A Primary Target

The aminopyridine moiety is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[1][2] Derivatives of this compound can be strategically designed to act as potent and selective kinase inhibitors. The amino group often forms critical hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine from ATP.[1] The bromine atom at the 3-position serves as a convenient handle for introducing further substitutions via cross-coupling reactions to enhance potency and selectivity.[1]

Key kinase targets for which aminopyridine-based inhibitors have shown significant activity include Polo-like kinase 4 (PLK4), Phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).[2][3]

Table 1: Kinase Inhibitory Activity of Aminopyrimidine and Sulfonamide Methoxypyridine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 8h | PLK4 | 0.0067 | - | [2] |

| 3r | PLK4 | 0.0174 | - | [2] |

| 3b | PLK4 | 0.0312 | - | [2] |

| GDC-0941 | PI3Kα | - | - | [4] |

| GNE-477 | PI3K/mTOR | - | - | [4] |

| GDC-0980 | PI3K/mTOR | - | - | [4] |

Anticancer Activity

The inhibition of key kinases involved in cell proliferation and survival pathways directly translates to potent anticancer activity. Several studies have demonstrated the efficacy of aminopyrimidine and thienopyrimidine derivatives in inhibiting the growth of various cancer cell lines.[2][4][5]

Table 2: Antiproliferative Activity of Novel Kinase Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8h | Breast Cancer Cells | - | [2] |

| 9a | HepG-2 | 12.32 ± 0.96 | [4] |

| 9a | A549 | 11.30 ± 1.19 | [4] |

| 9a | PC-3 | 14.69 ± 1.32 | [4] |

| 9a | MCF-7 | 9.80 ± 0.93 | [4] |

Antimicrobial Activity

Substituted aminopyridine and related heterocyclic structures have also shown promise as antimicrobial agents.[6][7] The nitrogen-containing heterocyclic core can interact with essential microbial enzymes or cellular structures. For instance, some derivatives have been investigated for their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline typical experimental protocols for evaluating the key biological activities of this compound derivatives.

Synthesis of Derivatives

The synthesis of derivatives from this compound often involves leveraging the reactivity of the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][8]

General Procedure for Suzuki-Miyaura Cross-Coupling:

-

To a solution of this compound in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid (1.1-1.5 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a base (e.g., K2CO3 or Cs2CO3, 2 equivalents).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of a test compound to a kinase.[2]

-

Prepare a reaction mixture containing the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (ligand).

-

Add the test compound at various concentrations.

-

Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Measure the FRET signal using a fluorescence plate reader. The signal is proportional to the amount of tracer bound to the kinase.

-

The displacement of the tracer by the test compound results in a decrease in the FRET signal.

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the FRET signal.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.

Caption: General synthetic workflow for kinase inhibitors.

Caption: PI3K/Akt/mTOR signaling pathway and inhibitor action.

Caption: Workflow for determining cell viability via MTT assay.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating significant potential as kinase inhibitors for cancer therapy and as novel antimicrobial agents. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]

- 8. jptcp.com [jptcp.com]

- 9. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-methoxypyridin-2-amine

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in modern organic synthesis.[1] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, proving indispensable in the pharmaceutical, agrochemical, and materials science industries for the synthesis of biaryls, polyolefins, and styrenes.[1] The pyridine moiety, in particular, is a key structural motif in numerous biologically active molecules. The functionalization of substituted pyridines, such as 3-Bromo-6-methoxypyridin-2-amine, via Suzuki coupling allows for the construction of diverse molecular scaffolds essential for drug discovery and development.[2]

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. The presence of the amino group on the pyridine ring can sometimes pose challenges due to potential coordination with the palladium catalyst, which may lead to catalyst inhibition.[3] However, by carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired 2-amino-6-methoxy-3-arylpyridine products can be achieved, often without the need for protecting the amine functionality.[3][4]

Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The cycle consists of three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the organoboron compound, facilitating this transfer.[5][6]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize the conditions for their specific substrates.

Materials:

-

This compound (CAS: 511541-63-2)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), often with water as a co-solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask or microwave vial)

-

Magnetic stirrer and heating plate or oil bath

-

Solvents for work-up and purification (e.g., Ethyl acetate, water, brine)

-

Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask or microwave vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[7]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to create an inert atmosphere.[3]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 0.2 M) via syringe.[4]

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[5]

-

Washing: Combine the organic layers and wash with water and then with brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 3-aryl-6-methoxypyridin-2-amine product.[7]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of various substituted bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |

| 2 | 2-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | KF | Dioxane | 110 | - | 82 |

| 3 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | - |

| 4 | General Halopyridine | General Arylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | - |

Data adapted from references[4][7][8]. Yields are highly substrate-dependent.

Mandatory Visualizations

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines, a common motif in pharmaceuticals and functional materials.[1][2] The amination of heteroaryl halides, such as 3-Bromo-6-methoxypyridin-2-amine, provides a direct route to N-substituted 2,3-diaminopyridine derivatives. These structures are of significant interest in drug discovery as they are present in various biologically active compounds. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The reaction is facilitated by a phosphine ligand and a base in an appropriate solvent. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-alkyl product and regenerate the Pd(0) catalyst.[1][3]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is highly dependent on the specific amine coupling partner.[4] For sterically hindered or electron-poor amines, more electron-rich and bulky phosphine ligands are often required to achieve good yields.[1]

Data Presentation: Typical Reaction Conditions

While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions extrapolated from procedures for structurally similar aminobromopyridines. These parameters provide a strong starting point for reaction optimization.

| Parameter | Typical Conditions | Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol% |

| Ligand | XPhos, RuPhos, BrettPhos, BINAP | 2-10 mol% |

| Base | NaOtBu (Sodium tert-butoxide), K₂CO₃, Cs₂CO₃, LiHMDS | 1.5-2.5 equivalents |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |

| Temperature | 80-110 °C | |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) |

Experimental Protocol: General Procedure

This protocol provides a generalized method for the Buchwald-Hartwig amination of this compound with a generic amine. The specific quantities and reaction time may require optimization for different amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and the base.

-

Addition of Reactants: Add this compound and the corresponding amine to the flask.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 6-methoxypyridin-2,3-diamine.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure described above.

Caption: A generalized workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-6-methoxypyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Bromo-6-methoxypyridin-2-amine as a key starting material in the synthesis of potent and selective kinase inhibitors. This versatile building block offers a strategic platform for generating diverse chemical scaffolds targeting various protein kinases implicated in oncology and inflammatory diseases. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.

Introduction

This compound is a valuable heterocyclic intermediate in drug discovery. The pyridine core serves as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site. The bromine atom at the 3-position provides a reactive handle for introducing a wide array of substituents via cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR). The 2-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, while the 6-methoxy group can influence solubility and metabolic stability, and can be further modified.

Key Synthetic Strategies